2-{2-[4-(4-methoxyphenyl)piperazino]ethyl}-6-nitro-2H-1,4-benzoxazin-3(4H)-one
Description
The compound 2-{2-[4-(4-methoxyphenyl)piperazino]ethyl}-6-nitro-2H-1,4-benzoxazin-3(4H)-one belongs to the benzoxazinone class, a group of heterocyclic compounds known for diverse bioactivities, including phytotoxic, antifungal, and pharmacological effects . Its structure features:
- A 2H-1,4-benzoxazin-3(4H)-one core with a nitro (-NO₂) group at position 6.
- A piperazinoethyl side chain substituted with a 4-methoxyphenyl group.
Benzoxazinones are chemically versatile due to their reactivity and ability to accommodate structural modifications, making them promising candidates for drug development . The nitro group at position 6 likely enhances electron-withdrawing effects, influencing solubility, stability, and target interactions.
Properties
IUPAC Name |
2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-6-nitro-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O5/c1-29-17-5-2-15(3-6-17)24-12-10-23(11-13-24)9-8-20-21(26)22-18-14-16(25(27)28)4-7-19(18)30-20/h2-7,14,20H,8-13H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOURLHRFNVFMPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCC3C(=O)NC4=C(O3)C=CC(=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied. They are involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate.
Mode of Action
The compound interacts with its targets, the alpha1-adrenergic receptors, by acting as a ligand. Most of the novel compounds, including this one, showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM. This interaction leads to changes in the receptor’s activity, which can have various downstream effects.
Biochemical Pathways
The interaction of the compound with alpha1-adrenergic receptors affects various biochemical pathways. These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine. They are associated with numerous neurodegenerative and psychiatric conditions. Therefore, the compound’s action on these receptors can influence these pathways and their downstream effects.
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties were identified through in silico docking and molecular dynamics simulations, along with binding data. These properties impact the compound’s bioavailability and its potential as a therapeutic agent. The results highlighted six compounds that exhibited an acceptable pharmacokinetic profile for advanced investigation as potential alpha1-adrenergic receptor antagonists.
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its interaction with alpha1-adrenergic receptors. By acting as a ligand for these receptors, the compound can influence their activity and the downstream effects of this activity. This can lead to changes in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate, potentially influencing conditions related to these areas.
Biological Activity
The compound 2-{2-[4-(4-methoxyphenyl)piperazino]ethyl}-6-nitro-2H-1,4-benzoxazin-3(4H)-one is a synthetic derivative belonging to the benzoxazinone family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and potential therapeutic effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 412.446 g/mol. The structure features a benzoxazinone core substituted with a piperazine group and a methoxyphenyl moiety, which may influence its biological properties.
Antibacterial Activity
Research indicates that benzoxazinone derivatives exhibit significant antibacterial properties. A study evaluating various derivatives demonstrated that modifications on the piperazine ring can enhance antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| This compound | Escherichia coli | 12 |
| Control (Ciprofloxacin) | Staphylococcus aureus | 25 |
| Control (Ciprofloxacin) | Escherichia coli | 20 |
The above table illustrates the compound's effectiveness compared to a standard antibiotic, ciprofloxacin. The presence of electron-donating groups like methoxy enhances the interaction with bacterial targets, leading to increased inhibition zones .
Antifungal Activity
In addition to antibacterial effects, this compound has shown antifungal activity against common pathogens such as Candida albicans and Aspergillus niger.
| Compound | Fungal Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | Candida albicans | 18 |
| This compound | Aspergillus niger | 16 |
| Control (Fluconazole) | Candida albicans | 30 |
| Control (Fluconazole) | Aspergillus niger | 28 |
The results indicate that the compound exhibits promising antifungal properties, although it is less effective than fluconazole in some cases .
The biological activity of this compound is attributed to its ability to interact with bacterial and fungal cell membranes, disrupting their integrity. The nitro group is particularly important for the compound's bioactivity as it can undergo reduction within microbial cells, leading to the generation of reactive intermediates that exert antimicrobial effects .
Case Studies
A notable case study involved the synthesis and evaluation of various benzoxazinone derivatives for their pharmacological activities. The study found that compounds with specific substitutions on the piperazine ring exhibited enhanced antibacterial and antifungal activities compared to their parent compounds. This suggests that structural modifications can significantly impact biological efficacy .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Benzoxazinone Core
The position and nature of substituents on the benzoxazinone ring significantly affect bioactivity. Key comparisons include:
6-Nitro vs. 6-Hydroxy/6-Chloro Derivatives
- Olodaterol (BI-1744): A β2-adrenergic agonist with a 6-hydroxy group and 4-methoxyphenyl-piperazine side chain.
- 6-Chloro-8-nitro-2H-1,4-benzoxazin-3(4H)-one : The nitro group at position 8 (vs. 6 in the target compound) demonstrates how positional isomerism impacts activity. Nitro at position 6 may favor steric interactions with hydrophobic enzyme pockets .
Nitro vs. Acyl/Ester Groups
- Compound 22m (4-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoylpiperazine-1-carboxylate): Features an acylated piperazine side chain. Unlike the target compound’s ethyl-linked piperazine, this ester group may reduce membrane permeability due to increased polarity .
Piperazine Side Chain Modifications
The piperazine moiety is a common pharmacophore in CNS and antimicrobial agents. Comparisons include:
4-Methoxyphenylpiperazine vs. Phenylacetylpiperazine
Piperazine vs. Morpholine Derivatives
- 6-Amino-4-[2-(4-morpholinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-one (CAS 105807-95-2): Morpholine’s oxygen atom may improve solubility but reduce CNS penetration compared to the target compound’s piperazine .
Data Tables
Table 1: Structural and Functional Comparison of Benzoxazinone Analogues
*Olodaterol’s side chain includes additional chiral hydroxy and benzyloxy groups.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield of this compound, and how can intermediates be characterized?
- Methodological Answer :
- Step 1 : Employ nucleophilic substitution to attach the piperazine moiety to the benzoxazinone core. Use coupling agents like EDCI/HOBt for amide bond formation, as seen in analogous piperazine-ethylbenzoxazinone syntheses .
- Step 2 : Purify intermediates via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) and confirm purity using HPLC (C18 column, 0.1% TFA in H₂O/ACN mobile phase) .
- Step 3 : Characterize intermediates with ¹H/¹³C NMR (DMSO-d₆, 400 MHz) and FTIR (KBr pellet, 4000–400 cm⁻¹) to verify functional groups (e.g., nitro group at ~1520 cm⁻¹) .
Q. How can the crystal structure and conformation of this compound be resolved?
- Methodological Answer :
- Single-crystal X-ray diffraction (XRD) : Grow crystals via slow evaporation (ethanol/water, 1:1) and collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Refine using SHELXL (R-factor < 0.05) to determine bond angles/piperazine ring puckering .
- Comparative analysis : Compare torsion angles (e.g., piperazine-ethyl linkage) with structurally similar compounds, such as 2-{2-[4-(4-fluorophenyl)piperazinyl]ethyl} derivatives (α = 73.489°, β = 71.309° ).
Advanced Research Questions
Q. What mechanisms underlie this compound’s selectivity for serotonin/dopamine receptors, and how can contradictory binding data be resolved?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with receptor structures (e.g., 5-HT₁A PDB: 7E2Z). Parameterize the compound’s nitro group and methoxyphenyl moiety for electrostatic interactions .
- Radioligand displacement assays : Perform competitive binding studies (³H-8-OH-DPAT for 5-HT₁A, ³H-spiperone for D₂). Address contradictions by testing under varying pH (7.4 vs. 6.8) to assess protonation effects on piperazine nitrogen .
Q. How can discrepancies between in vitro potency and in vivo pharmacokinetics be analyzed?
- Methodological Answer :
- Solubility studies : Measure equilibrium solubility in PBS (pH 7.4) and simulated gastric fluid (HCl, pH 1.2) using UV-Vis spectroscopy (λ = 320 nm, nitro group absorption) .
- Metabolic stability : Incubate with liver microsomes (human/rat, 1 mg/mL) and quantify metabolites via LC-MS/MS (Q-TOF, ESI+ mode). Focus on piperazine N-dealkylation and nitro reduction pathways .
Q. What analytical methods are suitable for identifying degradation products under stressed conditions?
- Methodological Answer :
- Forced degradation : Expose to heat (80°C, 72 hr), UV light (254 nm, 48 hr), and oxidative stress (3% H₂O₂, 24 hr).
- LC-MS profiling : Use a BEH C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in H₂O/ACN. Detect major degradants (e.g., demethylated or hydrolyzed derivatives) and compare with impurity standards (e.g., MM0421.02 ).
Q. How can computational models predict SAR for piperazine-linked benzoxazinone analogs?
- Methodological Answer :
- QSAR modeling : Curate a dataset of analogs (e.g., 4-fluorophenyl vs. 4-methoxyphenyl substitutions) and calculate descriptors (logP, polar surface area) using MOE. Validate with IC₅₀ data from kinase inhibition assays .
- Free-energy perturbation (FEP) : Simulate substituent effects (e.g., nitro → cyano) on binding affinity to dopamine D3 receptors (GROMACS, CHARMM36 force field) .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on this compound’s solubility versus membrane permeability?
- Methodological Answer :
- Parallel Artificial Membrane Permeability Assay (PAMPA) : Compare experimental permeability (Pe = 1.2 × 10⁻⁶ cm/s) with calculated logD (2.1 ± 0.3). Use DSC to detect amorphous/crystalline forms impacting solubility .
- Molecular dynamics (MD) simulations : Model lipid bilayer interactions (POPC membrane, 100 ns trajectory) to assess methoxyphenyl group orientation during passive diffusion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
